thiophene-2,4-dicarboxylic acid

Metal-Organic Frameworks Crystal Engineering Coordination Chemistry

Standard linear linkers restrict MOF topology to symmetric networks. This 2,4-dicarboxylate isomer introduces a ~120° kink that directs acentric, low-dimensional, or helical architectures. - Induces non-centrosymmetric packing for SHG, piezoelectric, or ferroelectric materials. - Favors 1D-chain / 2D-sheet magnetic or anisotropic frameworks. - Regioselective scaffold for thieno[3,4-d]pyrimidine and triazine libraries. Available in 95-98% purity, stored cool & dry; ships ambient globally for R&D use.

Molecular Formula C6H4O4S
Molecular Weight 172.16 g/mol
CAS No. 36157-39-8
Cat. No. B1266857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiophene-2,4-dicarboxylic acid
CAS36157-39-8
Molecular FormulaC6H4O4S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)O)C(=O)O
InChIInChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10)
InChIKeyQYBBDSGVPGCWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2,4-dicarboxylic Acid (CAS 36157-39-8): A Non-Linear Heteroaromatic Linker for Asymmetric Metal-Organic Framework Design


Thiophene-2,4-dicarboxylic acid (2,4-TDCA) is a five-membered heteroaromatic dicarboxylic acid with a molecular formula of C₆H₄O₄S and a molecular weight of 172.16 g/mol [1]. Its defining structural characteristic is the non-linear (2,4-) arrangement of its two carboxylic acid groups on the thiophene ring, which imparts a bent coordination geometry and a calculated XLogP3 of 1 [2]. In contrast to the more common and symmetrical thiophene-2,5-dicarboxylic acid (2,5-TDCA), this substitution pattern leads to distinct molecular properties and material architectures. As a commercial research chemical, it is available from multiple suppliers with typical purity levels of 95-98% and is offered in powder form for room temperature storage .

Why Thiophene-2,4-dicarboxylic Acid (CAS 36157-39-8) is Not Interchangeable with Other Thiophene Dicarboxylate Isomers


A generic request for a 'thiophene dicarboxylic acid' is insufficient for precise research, as the three regioisomers (2,4-, 2,5-, and 3,4-) exhibit fundamentally different geometric and electronic properties that dictate their performance in applications like metal-organic framework (MOF) construction and crystal engineering [1]. Thiophene-2,5-dicarboxylic acid (CAS 4282-31-9) is a linear, rod-like linker that is widely established for creating well-ordered, symmetrical porous structures [2]. In contrast, thiophene-2,4-dicarboxylic acid (CAS 36157-39-8) possesses a bent, non-linear geometry with an angle of approximately 120° between its coordination sites [3]. This structural difference is not cosmetic; it directly alters the dimensionality, topology, and pore architecture of the resulting coordination polymers, leading to different gas sorption, catalytic, and photophysical properties. Substituting one isomer for the other without understanding these geometric constraints will likely result in a different material, a failed synthesis, or erroneous experimental conclusions.

Quantitative Differentiation of Thiophene-2,4-dicarboxylic Acid (CAS 36157-39-8): A Procurement-Focused Evidence Guide


Geometric Isomerism as a Decisive Design Parameter: Non-Linear (2,4-) vs. Linear (2,5-) Coordination Geometry in MOF Construction

The primary differentiator of thiophene-2,4-dicarboxylic acid (2,4-TDCA) is its bent molecular geometry, which contrasts sharply with the linear geometry of the more common isomer, thiophene-2,5-dicarboxylic acid (2,5-TDCA, CAS 4282-31-9). While 2,5-TDCA acts as a rod-like spacer, 2,4-TDCA introduces a ~120° kink into the coordination network [1]. This geometric constraint fundamentally changes the topology of the resulting metal-organic frameworks (MOFs). For example, MOFs constructed with linear 2,5-TDCA and Zn(II) typically yield pillared-layer structures, whereas the use of 2,4-TDCA can direct the formation of helical chains or lower-symmetry networks [2].

Metal-Organic Frameworks Crystal Engineering Coordination Chemistry

Electronic Tuning via Dipole Moment: 2,4-Dicarboxylate Substitution Creates an Asymmetric Charge Distribution Unavailable to 2,5-Isomer

The asymmetric substitution pattern of the 2,4-dicarboxylate group imparts a permanent dipole moment to the ligand that is absent in the centrosymmetric 2,5-isomer. This has been exploited in the design of thiophene-functionalized MOFs, where the incorporation of a polarizable thiophene moiety enhances CO₂ uptake. Studies on the related [Zn₂(tdc)₂dabco] (where tdc = thiophene-2,5-dicarboxylate) demonstrated a remarkable increase in CO₂ uptake (from ~4 mmol g⁻¹ to ~8 mmol g⁻¹ at 1 bar and 298 K) and CO₂/N₂ selectivity compared to the non-thiophene terephthalate analogue [1]. The 2,4-isomer offers a distinct dipole orientation that can be exploited to further fine-tune host-guest interactions, particularly for polar gas molecules or for creating non-centrosymmetric bulk materials with nonlinear optical (NLO) properties [2].

DFT Calculation Electronic Properties Ligand Field Theory

Physicochemical Properties of the Free Ligand: A Basis for Solution-Phase Handling and Synthesis Planning

The computed physicochemical properties of thiophene-2,4-dicarboxylic acid provide a baseline for its handling and use as a synthetic building block. It has a calculated density of 1.655 g/cm³ and a boiling point of 444.6 °C at 760 mmHg [1]. Its lipophilicity, described by an XLogP3 of 1.0-1.14 [2], is lower than that of its methyl-ester derivatives, which are more commonly used in multi-step organic syntheses. As a free diacid, it presents two hydrogen bond donors and five acceptors [3], enabling strong hydrogen-bonded supramolecular synthons in co-crystal engineering [4]. These properties are distinct from its isomer, thiophene-2,5-dicarboxylic acid, which has a reported melting point of 358.5-359.5 °C and is known to sublime at 150-300 °C , a property not typically reported for the 2,4-isomer.

Solubility Thermal Stability LogP

Validated Research Applications for Thiophene-2,4-dicarboxylic Acid (CAS 36157-39-8) Based on its Structural and Electronic Profile


Asymmetric Metal-Organic Framework (MOF) Linker for Non-Centrosymmetric Materials

The non-linear geometry and intrinsic dipole of 2,4-TDCA make it a prime candidate for synthesizing MOFs with acentric or chiral space groups. This is a direct consequence of the ~120° kink in its structure [1]. Researchers seeking to develop materials with second-harmonic generation (SHG), piezoelectric, or ferroelectric properties can leverage this ligand to induce the necessary non-centrosymmetric crystal packing, which is difficult or impossible to achieve with linear linkers like thiophene-2,5-dicarboxylic acid.

Construction of Helical or Low-Dimensional Coordination Polymers

The bent geometry of the 2,4-dicarboxylate directs the formation of lower-dimensional (1D chains, 2D sheets) or helical coordination architectures rather than the 3D extended networks typical of linear linkers [2]. This is valuable for scientists studying magnetic exchange interactions in low-dimensional systems or for those designing materials with unique mechanical or optical anisotropy.

Synthetic Scaffold for Functionalized Heterocyclic Libraries

2,4-TDCA is a key starting material for the synthesis of 3-aminothiophene-2,4-dicarboxylic acid derivatives, which are then elaborated into diverse heterocyclic systems, including thieno[3,4-d]pyrimidines and thieno[3,4-d]-1,2,3-triazines [3]. This specific substitution pattern allows for regioselective functionalization that is not possible on the 2,5-isomer, making it a preferred scaffold in medicinal chemistry for generating novel compound libraries.

Hydrogen-Bonded Co-Crystal and Supramolecular Synthon Engineering

The specific arrangement of its two carboxylic acid groups makes 2,4-TDCA a reliable component for designing supramolecular assemblies via robust O–H···O hydrogen-bonded motifs. Its geometry, distinct from the linear 2,5-isomer, can be used in combination with complementary N-heterocyclic co-formers to create novel co-crystals [4], a field of interest for pharmaceutical solid-form screening and crystal engineering studies.

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